(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a unique combination of furan, pyridine, thiazole, and triazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable thioamide with a haloketone.
Construction of the triazole ring: This step often involves the reaction of a hydrazine derivative with a nitrile or a similar precursor.
Introduction of the furan and pyridine rings: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds containing thiazole and triazole rings are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities and could be explored for potential use in developing new antibiotics or antifungal agents.
Medicine
In medicine, heterocyclic compounds are often investigated for their potential as therapeutic agents. This compound could be studied for its potential anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, such compounds can be used in the development of new materials, such as polymers with specific properties, or as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazole: Lacks the triazole ring but shares the furan and pyridine rings.
(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)triazole: Lacks the thiazole ring but includes the furan and pyridine rings.
(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazole: Similar structure but with different ring substitutions.
Uniqueness
The uniqueness of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c19-13-11(8-10-2-1-7-20-10)21-14-16-12(17-18(13)14)9-3-5-15-6-4-9/h1-8H/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNIOANLGNHRS-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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